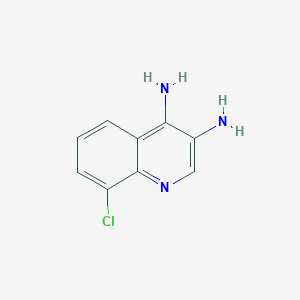

8-Chloroquinoline-3,4-diamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H8ClN3 |

|---|---|

Peso molecular |

193.63 g/mol |

Nombre IUPAC |

8-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8ClN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) |

Clave InChI |

PJOCBNPXBNZRPM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=CN=C2C(=C1)Cl)N)N |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Elucidation of 8 Chloroquinoline 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 8-Chloroquinoline-3,4-diamine would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the two amino groups. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino groups.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Doublet | 8.0 - 9.0 |

| H-5 | 7.2 - 7.6 | Doublet of doublets | 7.0 - 8.0, 1.0 - 2.0 |

| H-6 | 7.0 - 7.4 | Triplet | 7.0 - 8.0 |

| H-7 | 7.5 - 7.9 | Doublet of doublets | 7.0 - 8.0, 1.0 - 2.0 |

| 3-NH₂ | 4.5 - 5.5 | Broad singlet | - |

| 4-NH₂ | 5.0 - 6.0 | Broad singlet | - |

Note: The chemical shifts of the amine protons can vary significantly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The chloro-substituent would cause a downfield shift for the carbon atom it is attached to (C-8), while the amino groups would lead to upfield shifts for their attached carbons (C-3 and C-4) due to their electron-donating resonance effect.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-4a | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| C-7 | 120 - 125 |

| C-8 | 130 - 135 |

| C-8a | 140 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7, confirming their adjacent positions on the benzene (B151609) ring portion of the quinoline.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and the carbons they are directly attached to. For example, it would link the signal for H-2 to the signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-4a, C-8, and C-8a) by observing their long-range couplings to nearby protons. For example, H-2 would be expected to show a correlation to C-4 and C-8a.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound would be characterized by the vibrational frequencies of the N-H bonds in the amino groups, the C-Cl bond, and the aromatic C-H and C=C bonds of the quinoline ring.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Medium-Strong |

| 1620 - 1580 | N-H bending (scissoring) | Medium |

| 1600 - 1450 | C=C aromatic stretching | Medium-Strong |

| 1100 - 1000 | C-N stretching | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 750 - 650 | C-Cl stretching | Medium-Strong |

Raman Spectroscopy Studies on Molecular Vibrations

Raman spectroscopy, being complementary to FTIR, would also provide insights into the molecular vibrations. Aromatic ring vibrations and the C-Cl stretch are typically strong in Raman spectra.

Expected Raman Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1600 - 1550 | Aromatic ring stretching | Strong |

| 1400 - 1300 | Aromatic ring stretching | Strong |

| 750 - 650 | C-Cl stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard mass spectrometry by its ability to measure mass with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique elemental formula for a given molecular ion, as each formula has a distinct, exact mass based on the precise masses of its constituent isotopes.

For this compound, with a chemical formula of C₉H₇ClN₄, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition and ruling out other potential formulas that might have the same nominal mass. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further corroborating the formula.

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Calculated Monoisotopic Mass [M+H]⁺ | 207.043204 |

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. nih.gov The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring preferentially at weaker bonds or leading to the formation of stable ions or neutral losses.

For this compound, the fragmentation would be influenced by the stable aromatic quinoline core and the presence of the chloro and diamine substituents. Key fragmentation pathways would likely include:

Loss of Chlorine: Cleavage of the C-Cl bond to yield a [M-Cl]⁺ ion.

Loss of Amine Species: Loss of ammonia (B1221849) (NH₃) or related radicals from the diamine groups.

Ring Cleavage: Fragmentation of the quinoline ring system, often involving the characteristic loss of HCN from the pyridine (B92270) portion of the fused ring.

Analysis of these fragments allows for the piecewise reconstruction of the molecule, confirming the connectivity of the atoms and the identity of the substituents, which complements data from other spectroscopic methods like NMR. libretexts.orgmiamioh.edu

| Plausible Fragment Ion | Proposed Neutral Loss | Theoretical m/z | Notes |

|---|---|---|---|

| [C₉H₇N₄]⁺ | Cl• | 171.0665 | Loss of chlorine radical. |

| [C₉H₅ClN₃]⁺• | NH₂• | 190.0194 | Loss of an amino radical. |

| [C₈H₆ClN₃]⁺• | HCN | 179.0245 | Loss of hydrogen cyanide from the quinoline core. |

| [C₉H₆ClN₂]⁺ | N₂H₂ | 177.0214 | Loss from the adjacent amine groups. |

X-ray Crystallography

While spectroscopic methods provide crucial data on connectivity and chemical environment, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state.

Should single crystals of sufficient quality be grown, single-crystal X-ray diffraction would provide an unambiguous three-dimensional model of the this compound molecule. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data from this analysis allows for the calculation of the electron density distribution within the crystal's unit cell, revealing the precise positions of each atom.

The resulting structural solution would provide exact bond lengths, bond angles, and torsion angles. This information confirms the planarity of the quinoline ring system and determines the precise geometry of the amine and chloro substituents relative to the ring. While the specific crystal structure of this compound is not publicly available, analysis of related chloroquinoline derivatives demonstrates the power of this technique. For instance, the structure of 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine was determined to crystallize in the monoclinic P2₁ space group. eurjchem.com Such an analysis for this compound would yield a similar set of precise crystallographic parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇ClN₄ |

| Formula Weight | 206.64 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a, b, c (Å) | Hypothetical values |

| α, β, γ (°) | 90, >90, 90 (example) |

| Volume (ų) | Hypothetical value |

| Z (Molecules/unit cell) | 4 (example) |

| Calculated Density (g/cm³) | Hypothetical value |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is dictated by a variety of non-covalent intermolecular forces. mdpi.com For this compound, several key interactions would be expected to direct its supramolecular assembly.

The two amine groups are potent hydrogen bond donors (N-H), while the quinoline and amine nitrogens are hydrogen bond acceptors. This would likely lead to the formation of robust intermolecular N-H···N hydrogen bonds, potentially linking molecules into dimers, chains, or sheets. nih.gov Furthermore, the planar, electron-rich quinoline ring system is expected to facilitate π–π stacking interactions, where parallel aromatic rings align to create stabilizing forces. nih.gov These interactions, combined with weaker C-H···N and C-H···Cl contacts, would collectively determine the final crystal lattice, influencing physical properties such as melting point and solubility.

Reactivity and Chemical Transformations of 8 Chloroquinoline 3,4 Diamine

Reactivity of the Quinoline (B57606) Nitrogen Atoms

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. Its reactivity is modulated by the electronic effects of the substituents on the quinoline core: the electron-donating diamine groups at positions 3 and 4, and the electron-withdrawing chloro group at position 8.

Protonation and Acid-Base Chemistry

Like pyridine (B92270) and quinoline, the heterocyclic nitrogen of 8-Chloroquinoline-3,4-diamine can be protonated by acids to form a quinolinium salt. The basicity of this nitrogen is a key aspect of its chemical character. Quinoline itself is a weak base with a pKa of approximately 4.9 for its conjugate acid. nih.govnih.gov

The electronic nature of the substituents on the this compound ring influences its basicity. The two amino groups at the C-3 and C-4 positions exert an electron-donating effect, which increases the electron density on the quinoline nitrogen, thereby increasing its basicity. Conversely, the chlorine atom at the C-8 position has an electron-withdrawing inductive effect, which tends to decrease the basicity. The net effect of these competing influences determines the precise pKa of the compound, which is expected to be slightly higher than that of unsubstituted quinoline. Protonation can lead to a significant enhancement in the fluorescence of the quinoline system. rsc.orgrsc.org

Table 1: Factors Influencing the Basicity of the Quinoline Nitrogen

| Feature | Type of Effect | Expected Impact on pKa |

|---|---|---|

| Quinoline Core | Baseline Basicity | pKa ~ 4.9 |

| 3,4-Diamine Groups | Electron-Donating | Increase |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile, participating in N-alkylation and N-acylation reactions.

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) results in the formation of quaternary N-alkyl quinolinium salts. pharmaguideline.comacs.org This reaction proceeds via an SN2 mechanism. The primary amine groups at C-3 and C-4 can also undergo alkylation, and competitive reaction is possible. However, quaternization of the ring nitrogen is often favored under specific conditions. rsc.org

N-Acylation: While direct N-acylation of the quinoline nitrogen with acyl chlorides or anhydrides is generally difficult due to the formation of an unstable N-acylpyridinium-type intermediate, this reactivity can be harnessed. tandfonline.com More commonly, the primary amine groups are more nucleophilic and will react preferentially under standard acylation conditions. Selective acylation of the quinoline nitrogen can sometimes be achieved by first converting the quinoline to its N-oxide, which can then be acylated. acs.orgacs.orgresearchgate.net

Transformations of the Primary Amine Groups

The 3,4-diamine moiety is chemically analogous to ortho-phenylenediamine, a well-studied precursor for the synthesis of a vast array of heterocyclic compounds. This ortho-diamine arrangement is the primary site for building complex, fused-ring systems.

Formation of Schiff Bases and Imines

The primary amine groups at the C-3 and C-4 positions readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). Depending on the stoichiometry, the reaction can occur at one or both of the amino groups. The reaction with a mono-carbonyl compound in a 1:1 molar ratio may lead to a mono-imine, while a 2:1 ratio of the carbonyl compound can lead to the formation of a bis-imine. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. jocpr.comresearchpublish.com

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Structure | Potential Product Type |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | Mono- or Bis-Schiff Base |

| Salicylaldehyde | HOC₆H₄CHO | Mono- or Bis-Schiff Base |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | Mono- or Bis-Schiff Base |

Cyclization Reactions for Fused Heterocyclic Systems

The most significant reactivity of the 3,4-diamine functionality is its use in cyclization reactions to generate fused heterocyclic systems. This approach allows for the construction of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. The reactivity mirrors that of o-phenylenediamine (B120857). researchgate.net

Condensation with various reagents containing two electrophilic centers leads to the formation of new five-, six-, or seven-membered rings fused to the quinoline core. For example, reaction with aldehydes followed by oxidative cyclization, or with carboxylic acids (or their derivatives) under dehydrating conditions, yields fused imidazole (B134444) rings, specifically imidazo[4,5-c]quinoline derivatives. organic-chemistry.orgnih.gov Reaction with α-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of fused pyrazine rings, known as quinoxalines in the benzene (B151609) series. researchgate.net

Table 3: Common Cyclization Reactions for Fused Heterocycle Synthesis

| Reagent | Fused Ring System Formed | Resulting Compound Class |

|---|---|---|

| Aldehydes (R-CHO) | Fused Imidazole | 2-Substituted-imidazo[4,5-c]quinolines |

| Carboxylic Acids (R-COOH) | Fused Imidazole | 2-Substituted-imidazo[4,5-c]quinolines |

| α-Diketones (R-CO-CO-R') | Fused Pyrazine | 2,3-Disubstituted-pyrazino[2,3-c]quinolines |

| Maleic Anhydride | Fused Diazepinone | Tetrahydrodiazepino[2,3-c]quinolinone derivatives |

Acylation and Sulfonylation of Amine Groups

The primary amine groups are highly susceptible to acylation and sulfonylation. These reactions are fundamental for introducing a variety of functional groups and for protecting the amines during subsequent transformations.

Acylation: Reaction with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine or triethylamine) readily forms the corresponding amides. Depending on the stoichiometry and reaction conditions, either mono- or di-acylated products can be obtained.

Sulfonylation: Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. This reaction, known as the Hinsberg test for primary amines, yields sulfonamides. The resulting sulfonamides can have altered chemical and biological properties compared to the parent diamine.

Table 4: Examples of Acylating and Sulfonylating Agents

| Agent Type | Example Reagent | Functional Group Introduced |

|---|---|---|

| Acylating Agent | Acetyl Chloride | Acetyl (-COCH₃) |

| Acylating Agent | Benzoyl Chloride | Benzoyl (-COC₆H₅) |

| Sulfonylating Agent | p-Toluenesulfonyl Chloride (TsCl) | Tosyl (-SO₂C₆H₄CH₃) |

Reactivity at the Chloro-Substituent of this compound

The chloro-substituent at the C-8 position of the quinoline ring is a key site for synthetic modifications of this compound. Its reactivity is influenced by the electron-donating nature of the 3,4-diamine moiety, which can impact the feasibility and outcomes of various chemical transformations.

Nucleophilic Substitution Reactions with Various Nucleophiles

The chlorine atom at the C-8 position of the quinoline nucleus is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to chloro-substituents at the C-2 and C-4 positions. This is due to the lower activation by the ring nitrogen at the C-8 position. However, under appropriate conditions, nucleophilic substitution reactions can be achieved with a variety of nucleophiles.

The presence of the electron-donating 3,4-diamine group further deactivates the C-8 position towards nucleophilic attack by increasing the electron density of the carbocyclic ring. Consequently, forcing conditions, such as high temperatures and the use of strong bases or metal catalysis, are often necessary to facilitate these reactions.

Common nucleophiles that can be employed include amines, alkoxides, and thiolates. For instance, the reaction of 8-chloroquinolines with amines, a process known as amination, can be facilitated by palladium catalysis. While specific studies on this compound are limited, related studies on dichloroquinolines have shown that the chlorine at the 8-position can be substituted by amines. For example, the palladium-catalyzed amination of 4,8-dichloroquinoline with adamantane-containing amines has been reported to yield mono-aminated products at the C-4 position, with the C-8 chloro group remaining intact under certain conditions, highlighting the lower reactivity of the C-8 position. Achieving substitution at the C-8 position often requires more forcing conditions or specific catalyst systems.

The following table summarizes representative nucleophilic substitution reactions on related 8-chloroquinoline (B1195068) systems, which can provide insights into the potential reactivity of this compound.

| Nucleophile | Reagents and Conditions | Expected Product | Reference Compound |

| Amines | Pd catalyst, base, high temperature | 8-Aminoquinoline derivative | 4,8-Dichloroquinoline |

| Alkoxides | NaOR, high temperature | 8-Alkoxyquinoline derivative | 8-Chloroquinoline |

| Thiolates | NaSR, solvent | 8-Thioetherquinoline derivative | 8-Chloroquinoline |

Interactive Data Table: Nucleophilic Substitution Reactions (This is a conceptual table as direct data for this compound is not available in the provided search results.)

| Nucleophile | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aniline (B41778) | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 110 °C | - | Reaction may require a suitable palladium catalyst and ligand combination. |

| Sodium Methoxide | CuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane, 100 °C | - | Copper-catalyzed conditions are often effective for alkoxyde substitutions. |

| Sodium Thiophenoxide | DMF, 150 °C | - | Uncatalyzed reactions may require high temperatures. |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the C-8 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a versatile strategy for the functionalization of the C-8 position of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of C-C bonds. The C-8 chloro substituent of the quinoline ring can participate in Suzuki-Miyaura coupling reactions with various aryl- and vinylboronic acids or their esters. The success of these reactions often depends on the choice of the palladium catalyst, ligand, base, and solvent system.

Given the electron-rich nature of the this compound substrate, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, are often effective in promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond.

A representative Suzuki-Miyaura coupling reaction is depicted below:

Sonogashira Coupling:

The Sonogashira coupling reaction provides a direct method for the introduction of an alkynyl group at the C-8 position through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The reaction conditions for Sonogashira couplings on 8-chloroquinolines need to be carefully optimized to achieve good yields, especially considering the potential for catalyst inhibition by the diamine functionality.

The following table summarizes typical conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions on related chloroquinoline systems.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, Toluene, or DMF | 8-Arylquinoline-3,4-diamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | 8-Alkynylquinoline-3,4-diamine |

Interactive Data Table: Cross-Coupling Reactions (This is a conceptual table as direct data for this compound is not available in the provided search results.)

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | - |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | - |

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically on the chemical transformations of this compound are not extensively reported in the available literature. However, the mechanisms of the key reaction types, nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, are well-established for related haloaromatic compounds and can be reasonably extrapolated to this system.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C-8 position of this compound is expected to proceed through a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system. The electron-donating diamine groups would tend to destabilize this negatively charged intermediate, which is consistent with the observed lower reactivity of the C-8 position.

Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the quinoline ring and yielding the substituted product.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:

Oxidative Addition: A palladium(0) species undergoes oxidative addition to the C-Cl bond of this compound to form a palladium(II) intermediate. The electron-donating nature of the diamine groups can make this step more challenging compared to electron-deficient haloquinolines.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

Mechanism of Sonogashira Coupling:

The Sonogashira coupling involves a synergistic interplay between a palladium and a copper catalyst. The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle involves oxidative addition of the 8-chloroquinoline to a palladium(0) complex, followed by transmetalation and reductive elimination.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the palladium(II) intermediate.

Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic details and the influence of the 3,4-diamine moiety on the reactivity and reaction pathways of this compound.

Lack of Published Computational Data for this compound Prevents Detailed Theoretical Analysis

Computational chemistry, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for understanding the electronic structure, molecular geometry, and potential properties of chemical compounds. Such studies provide valuable data on parameters like optimized bond lengths and angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, and predicted spectroscopic signatures (NMR, IR, Raman).

However, for an article to be scientifically accurate and informative, it must be based on existing, verifiable research. The generation of theoretical data requires complex software and specific computational methodologies, and in the absence of published studies performing these calculations on this compound, it is not possible to provide the detailed analysis and data tables as requested.

While research on related compounds such as 8-hydroxyquinoline, chloro-substituted quinolines, and other quinoline-based structures is prevalent, these findings are not transferable to this compound, as minor changes in molecular structure can lead to significant differences in electronic and spectroscopic properties.

Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of the necessary foundational research data.

Computational and Theoretical Investigations of 8 Chloroquinoline 3,4 Diamine

Spectroscopic Property Prediction

UV-Vis Absorption Spectra and TD-DFT Calculations

The electronic absorption properties of organic molecules are fundamental to understanding their electronic structure and potential applications in materials science and photochemistry. The prediction of UV-Vis absorption spectra through computational methods is a powerful tool that complements experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules. This approach can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, which correspond to the peaks observed in an experimental UV-Vis spectrum. For a molecule like 8-Chloroquinoline-3,4-diamine, TD-DFT calculations would typically involve optimizing the ground state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT is employed to compute the vertical excitation energies to various excited states. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of chromophoric systems like the quinoline (B57606) ring.

While no specific TD-DFT data for this compound have been reported, studies on other substituted quinolines have demonstrated the utility of this method in correlating theoretical predictions with experimental spectra. Such analyses for this compound would be invaluable in understanding how the chloro and diamino substituents modulate the electronic properties of the quinoline core.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a window into the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their biological activity and material properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule with flexible substituents like the amino groups in this compound, multiple low-energy conformations may exist. Computational methods, such as systematic or stochastic conformational searches, can be used to identify these stable conformers.

Once the various conformers are identified, their relative energies can be calculated using quantum mechanics or molecular mechanics methods. This information is used to construct a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. The global minimum on this landscape corresponds to the most stable conformation, while other local minima represent other accessible conformations. Understanding the conformational preferences of this compound is a prerequisite for meaningful molecular docking and other interaction studies.

Molecular dynamics (MD) simulations provide a time-resolved view of the motions of atoms and molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic behavior of the molecule.

For this compound, an MD simulation, typically performed in a solvent box to mimic physiological conditions, could reveal the flexibility of the amino groups, the dynamics of intramolecular hydrogen bonding, and the interactions with solvent molecules. The results of MD simulations can be used to analyze various properties, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are critical for understanding how the molecule behaves in a dynamic environment, which is particularly relevant for its potential biological applications.

Ligand-Target Interaction Studies (Computational Approaches)

Computational methods are instrumental in predicting and analyzing the interactions between a small molecule (ligand) and a biological macromolecule (target), such as an enzyme or a receptor. These studies are central to drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

In the absence of specific studies on this compound, it is hypothesized that this molecule, like other diaminoquinoline derivatives, could be investigated as a potential inhibitor of various enzymes. A molecular docking study would require a high-resolution 3D structure of the target protein, often obtained from the Protein Data Bank (PDB). The docking simulation would then predict the binding mode of this compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with the amino acid residues in the active site.

Following molecular docking, the strength of the ligand-target interaction is quantified by predicting the binding affinity. Scoring functions within docking programs provide an estimate of the binding energy, which helps in ranking different ligands or different binding poses of the same ligand. More accurate, but computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to recalculate the binding free energy from MD simulation trajectories.

A detailed interaction analysis involves identifying the specific amino acid residues involved in the binding and the nature of the chemical interactions. This information is crucial for understanding the molecular basis of recognition and for designing more potent and selective analogs. For this compound, such an analysis would elucidate which functional groups are critical for binding and how modifications to the molecule might improve its affinity for a given biological target.

Research Applications in Chemical Synthesis and Scaffold Development

8-Chloroquinoline-3,4-diamine as a Building Block for Complex Molecules

The intrinsic reactivity of this compound makes it an ideal precursor for the synthesis of elaborate organic molecules. The ortho-diamine group is particularly significant, as it enables the facile construction of new heterocyclic rings fused to the quinoline (B57606) system.

The 3,4-diamine functionality is a key feature that allows this compound to be used in cyclocondensation reactions to form fused polycyclic systems. A prominent example is its use in the synthesis of imidazo[4,5-c]quinoline derivatives. In these reactions, the two adjacent amino groups react with a suitable one-carbon electrophile (such as an aldehyde, carboxylic acid, or orthoester) to form a five-membered imidazole (B134444) ring fused to the quinoline core. This synthetic strategy is a cornerstone for creating compounds with potential applications in medicinal chemistry, such as inhibitors for enzymes like Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases.

A general synthesis for a derivative of the title compound, 8-chloro-4-(tetrahydro-2H-pyran-4-yl)quinoline-3,4-diamine, has been documented, starting from 8-chloroquinoline (B1195068). This multi-step process highlights the methods used to introduce the diamine functionality, which is crucial for subsequent ring-fusion reactions.

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 8-Chloroquinoline | n-BuLi, Tetrahydro-2H-pyran-4-one | 8-Chloro-4-(tetrahydro-2H-pyran-4-yl)quinolin-4-ol | Not Reported |

| 2 | 8-Chloro-4-(tetrahydro-2H-pyran-4-yl)quinolin-4-ol | Nitric acid, Acetic acid | 8-Chloro-3-nitro-4-(tetrahydro-2H-pyran-4-yl)quinolin-4-ol | 81% |

| 3 | 8-Chloro-3-nitro-4-(tetrahydro-2H-pyran-4-yl)quinolin-4-ol | Iron, NH4Cl, EtOH/H2O | 8-Chloro-4-(tetrahydro-2H-pyran-4-yl)quinoline-3,4-diamine | 73% |

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. This compound embodies key features desirable for a multi-target ligand scaffold. A multi-target compound is designed to interact with multiple biological targets simultaneously, which can be an effective strategy for treating complex diseases.

The structure of this compound offers distinct points for chemical diversification:

The Diamine Moiety : Can be used to construct a fused heterocyclic system (e.g., an imidazole or pyrazole (B372694) ring) designed to interact with a primary biological target.

The 8-Chloro Group : Serves as a versatile chemical handle. Through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), a wide variety of substituents can be introduced at this position. These substituents can be tailored to interact with a secondary target or to fine-tune the compound's pharmacokinetic properties.

This modular design allows chemists to systematically explore the chemical space around the quinoline core to optimize binding affinities for multiple targets.

Development of Novel Quinoline-Based Heterocyclic Systems

Beyond the well-documented synthesis of fused imidazoles, the reactivity of this compound can be harnessed to create other novel heterocyclic structures, expanding the chemical diversity of quinoline-based compounds.

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles known for a range of biological activities. google.com The synthesis of this ring system often involves the reaction of a suitable precursor with a hydrazine (B178648) derivative. Alternatively, an ortho-amino-substituted quinoline can react with a β-dicarbonyl compound. Based on established synthetic methodologies, the 3,4-diamine group of this compound is an ideal starting point for constructing a fused pyrazole ring. google.com

The reaction with a 1,3-dicarbonyl compound (such as acetylacetone (B45752) or a substituted malonic ester) would lead to a cyclocondensation reaction, where one amino group reacts with one carbonyl group and the second amino group reacts with the other, forming the pyrazole ring fused to the 'b' face of the quinoline. This would produce the 8-chloro-substituted pyrazolo[3,4-b]quinoline scaffold, which could then be further functionalized.

Macrocycles are large ring structures that are of great interest in supramolecular chemistry for their ability to act as hosts for ions or small molecules. The ortho-diamine functionality of this compound provides a convergent point for the synthesis of macrocyclic structures. By reacting the diamine with long-chain dialdehydes, diacyl chlorides, or other bifunctional linkers, it is possible to form large rings that incorporate the rigid quinoline unit. The resulting quinoline-fused macrocycles would have a defined cavity whose size and electronic properties are dictated by the nature of the linker and the quinoline scaffold itself, making them potential candidates for applications in chemical sensing or separation.

Synthesis of Metal-Organic Ligands and Coordination Chemistry Research

The field of coordination chemistry investigates the interaction of metal ions with ligands (molecules that donate electrons to the metal). Quinoline derivatives, particularly 8-hydroxyquinoline, are famous for their ability to form stable complexes with a wide range of metal ions.

This compound possesses multiple potential coordination sites:

The 3,4-Diamine Group : The two nitrogen atoms of the diamine moiety, with their lone pairs of electrons, form a classic bidentate ("two-toothed") chelation site. This allows the molecule to bind strongly to a single metal center, forming a stable five-membered ring that includes the metal atom.

The Quinoline Nitrogen : The nitrogen atom at position 1 of the quinoline ring also has a lone pair of electrons and can act as a donor site for a metal ion.

This combination of donor atoms makes this compound a potent ligand for forming metal complexes. These complexes could find applications in catalysis, materials science (for example, in the construction of Metal-Organic Frameworks, or MOFs), or as therapeutic agents where metal chelation is a key mechanism of action. The presence of the 8-chloro substituent can also influence the electronic properties and steric environment of the resulting metal complex, allowing for the fine-tuning of its reactivity and structure.

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Research

The unique structural framework of this compound offers a versatile scaffold for the rational design and synthesis of sophisticated chemical tools, including photoaffinity probes. These tools are instrumental in chemical biology and medicinal chemistry for identifying and characterizing the interactions between small molecules and their biological targets. The presence of two adjacent amino groups at the C3 and C4 positions, combined with the quinoline core, provides multiple avenues for chemical modification to incorporate photoreactive moieties and reporter tags.

Photoaffinity labeling is a powerful technique used to covalently link a ligand to its biological target upon photoactivation, enabling the identification of binding partners and the mapping of binding sites. The design of a photoaffinity probe based on the this compound scaffold would typically involve the strategic incorporation of three key components: a recognition element, a photoreactive group, and a reporter tag.

Design Principles:

The this compound core can serve as the recognition element, or be further derivatized to enhance binding affinity and selectivity for a specific biological target. The primary amino groups at the C3 and C4 positions are particularly amenable to functionalization. One of the amino groups can be selectively acylated or alkylated to introduce a linker arm, which in turn connects to a photoreactive group. This strategic placement is crucial to ensure that upon photoactivation, the reactive species is generated in close proximity to the target's binding site.

Commonly employed photoreactive groups that can be appended to the this compound scaffold include:

Aryl azides: These are popular due to their relative stability in the dark and their efficient conversion to highly reactive nitrenes upon UV irradiation. The nitrene can then form a covalent bond with a wide range of amino acid residues.

Benzophenones: Upon excitation with UV light, benzophenones form a triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, leading to a covalent crosslink. They are often preferred for their stability and reactivity towards C-H bonds.

Diazirines: These small, strained three-membered rings generate reactive carbenes upon photolysis. Diazirines are advantageous due to their small size, which minimizes perturbation of the parent molecule's biological activity, and the relatively inert nature of the carbene precursor.

The second amino group on the quinoline ring can be utilized for the attachment of a reporter tag, either directly or via a linker. This tag facilitates the detection, visualization, and purification of the ligand-target complex. Examples of reporter tags include:

Biotin: Enables affinity purification of the cross-linked complex using streptavidin-coated beads.

Fluorescent dyes (e.g., fluorescein, rhodamine): Allow for the visualization of the probe's localization within cells or tissues using fluorescence microscopy.

Alkynes or azides: These "click chemistry" handles permit the post-labeling attachment of various reporter molecules.

Synthetic Strategies:

The synthesis of photoaffinity probes from this compound would likely commence with the selective protection of one of the amino groups to allow for regioselective functionalization of the other. For instance, one amino group could be protected as a carbamate, followed by the acylation of the free amino group with a linker-photoprobe conjugate. Subsequent deprotection would then allow for the introduction of the reporter tag at the second amino group.

A hypothetical synthetic route could involve the reaction of this compound with a reagent containing a photoaffinity moiety and a carboxylic acid, in the presence of a coupling agent, to form an amide bond with one of the amino groups. The remaining amino group could then be reacted with an activated ester of a reporter molecule.

The following table summarizes potential components that could be incorporated into a photoaffinity probe derived from this compound.

| Component Category | Specific Example | Functional Group for Attachment |

| Photoreactive Group | 4-Azidobenzoic acid | Carboxylic acid |

| 4-Benzoylbenzoic acid | Carboxylic acid | |

| 3-(Trifluoromethyl)-3-phenyldiazirine | Linker with an active ester | |

| Reporter Tag | Biotin-NHS ester | N-Hydroxysuccinimide ester |

| Fluorescein isothiocyanate | Isothiocyanate | |

| Azido-PEG4-NHS ester | N-Hydroxysuccinimide ester | |

| Linker | Polyethylene glycol (PEG) | Varied (e.g., carboxylic acid, amine) |

| Alkyl chains | Varied (e.g., carboxylic acid, amine) |

The development of such chemical tools from the this compound scaffold would provide researchers with powerful reagents to investigate complex biological systems, elucidate drug mechanisms of action, and identify novel therapeutic targets.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for quinoline (B57606) derivatives is vibrant and diverse, with significant efforts focused on their applications in medicinal chemistry and materials science. Quinoline scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The functionalization of the quinoline ring system is a key strategy for modulating the biological activity and physicochemical properties of these compounds. The presence of a chlorine atom, as seen in the well-known antimalarial drug chloroquine, can significantly influence a molecule's therapeutic efficacy. Similarly, diamine functionalities are crucial in various biologically active compounds, often participating in essential binding interactions with biological targets.

Unexplored Synthetic Avenues

Novel Cyclization Strategies: Investigating new catalytic systems for the construction of the quinoline core, potentially allowing for the direct introduction of the desired functionalities.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the chlorine and diamine groups onto a pre-formed quinoline scaffold. This approach could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Employing more environmentally benign reagents and reaction conditions to synthesize 8-Chloroquinoline-3,4-diamine and its derivatives.

Potential for Advanced Materials Research

The unique electronic and structural features of this compound make it a compelling candidate for materials science research. The quinoline core is known for its photophysical properties, and the diamine groups offer sites for polymerization or coordination with metal ions. Potential applications in this domain include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in the emissive and electron-transporting layers of OLEDs. iitk.ac.inmdpi.comresearchgate.net The specific substitution pattern of this compound could lead to novel materials with tailored emission colors and improved device performance.

Chemosensors: The diamine moiety can act as a binding site for metal ions or other analytes. Functionalization of the quinoline ring could lead to the development of fluorescent chemosensors with high sensitivity and selectivity. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine groups can act as ligands to coordinate with metal centers, forming extended network structures with potential applications in gas storage, catalysis, and separation.

Integration with High-Throughput Methodologies

The exploration of the full potential of the this compound scaffold would be significantly accelerated by the integration of high-throughput synthesis and screening techniques. These methodologies allow for the rapid generation and evaluation of large libraries of related compounds.

| Methodology | Application to this compound Research |

| High-Throughput Synthesis | Parallel synthesis of a diverse library of this compound derivatives with various substituents. |

| High-Throughput Screening (HTS) | Rapidly screen the synthesized library for biological activity (e.g., anticancer, antimicrobial) or desired material properties (e.g., fluorescence, conductivity). nih.govmdpi.com |

| Computational Modeling | In silico screening of virtual libraries to predict the properties and activities of new derivatives, guiding the design of synthetic targets. |

The data generated from these high-throughput approaches would be invaluable for establishing structure-activity relationships and identifying lead compounds for further development.

Outlook for Rational Design of Novel Quinoline Derivatives

The 8-chloroquinoline (B1195068) scaffold, as exemplified by compounds like chloroquine, has a proven track record in drug design. drugbank.comacs.org The rational design of novel derivatives based on this compound holds significant promise. By systematically modifying the substituents on the quinoline ring and the diamine groups, it should be possible to fine-tune the properties of the resulting molecules for specific applications.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to understand how structural modifications impact biological activity or material properties.

Target-Based Drug Design: Utilizing computational docking and molecular modeling to design derivatives that bind to specific biological targets with high affinity and selectivity.

Development of Prodrugs: Modifying the diamine groups to create prodrugs with improved pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.